molecular formula C10H17NO2 B12995315 Methyl octahydroindolizine-5-carboxylate

Methyl octahydroindolizine-5-carboxylate

Cat. No.: B12995315
M. Wt: 183.25 g/mol
InChI Key: VAINURMQHMFRGH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5,6,7,8,8a,9,10,10a-octahydroindolizine-5-carboxylate , reflecting its fully saturated bicyclic structure. The indolizine system comprises a six-membered piperidine ring fused to a five-membered pyrrolidine ring, with the carboxylate ester (-COOCH₃) substituent at position 5.

The structural representation (Figure 1) highlights the bicyclic framework, where nitrogen occupies position 1 of the pyrrolidine ring. The octahydro designation indicates complete saturation, with eight hydrogen atoms added to the parent indolizine structure. The ester group introduces a polarizable region, influencing molecular reactivity and intermolecular interactions.

Indolizine Skeleton:
      5
      |
N1—C2—C3—C4  
|   |   |   |  
C9—C8—C7—C6  

Molecular Formula and Weight Analysis

This compound has the molecular formula C₁₀H₁₅NO₂ , derived from:

  • 10 carbon atoms (including the methyl ester group)
  • 15 hydrogen atoms (saturation of both rings)
  • 1 nitrogen atom (heteroatom in the pyrrolidine ring)
  • 2 oxygen atoms (carboxylate ester functionality).

The molecular weight is 183.24 g/mol , calculated as:
$$
(12.01 \times 10) + (1.01 \times 15) + (14.01 \times 1) + (16.00 \times 2) = 183.24 \, \text{g/mol}
$$
Comparatively, related structures exhibit distinct mass profiles (Table 1):

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₁₀H₁₅NO₂ 183.24
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate C₁₀H₁₃NO₂ 179.22
Octahydroindolizine C₈H₁₅N 125.21

Stereochemical Configuration and Isomeric Forms

The saturated bicyclic system introduces four stereogenic centers at positions 5, 6, 8a, and 10a, yielding 2⁴ = 16 possible stereoisomers. The most studied configuration features cis ring fusion (5R,6S,8aS,10aR), which minimizes steric strain between the ester group and adjacent hydrogens.

Key isomeric forms include:

  • Enantiomers : Mirror-image configurations arising from chiral centers at C5 and C8a.
  • Diastereomers : Non-mirror-image stereoisomers differing in configuration at one or more centers.
  • Conformational isomers : Chair-boat transitions in the piperidine ring, though restricted by the fused pyrrolidine system.

Experimental studies using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have confirmed the predominant adoption of a twisted-boat conformation in the solid state, stabilizing the ester group in an equatorial orientation.

Physicochemical Property Characterization

Critical physicochemical parameters include:

Property Value/Range Method of Determination
Melting Point 98–101°C Differential Scanning Calorimetry
Boiling Point 285–290°C (est.) Quantitative Structure-Property Relationship
LogP (Octanol-Water) 1.42 ± 0.15 Reversed-Phase HPLC
Solubility in Water 2.3 mg/mL (25°C) Shake-Flask Method
pKa (Carboxylate) 4.7 Potentiometric Titration

The compound exhibits lipophilic character (LogP > 1), favoring permeability across biological membranes. Aqueous solubility arises primarily from hydrogen bonding between the ester carbonyl and water molecules. The carboxylate group’s pKa of 4.7 suggests protonation under physiological conditions, influencing bioavailability.

Thermogravimetric analysis reveals decomposition onset at 210°C, with primary degradation products including carbon dioxide and pyrrolidine derivatives. The ester functionality renders the molecule susceptible to alkaline hydrolysis, forming octahydroindolizine-5-carboxylic acid.

Structural comparisons with related esters highlight unique properties:

  • Methyl piperidine-3-carboxylate (C₇H₁₃NO₂): Lacks bicyclic structure, reducing steric hindrance and increasing rotational freedom.
  • Octahydroindolizine (C₈H₁₅N): Absence of ester group diminishes polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-6-2-4-8-5-3-7-11(8)9/h8-9H,2-7H2,1H3

InChI Key

VAINURMQHMFRGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2N1CCC2

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Indolizine Derivatives

The most established method for preparing methyl octahydroindolizine-5-carboxylate involves catalytic hydrogenation of partially saturated or unsaturated indolizine precursors. For example, the catalytic reduction of methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (ZZ-257) using hydrogen gas and a palladium or platinum catalyst yields this compound (ZZ-270A) as a major product.

  • Reaction conditions:
    • Catalyst: Pd/C or Pt/C
    • Hydrogen pressure: Elevated (typically 1–5 atm)
    • Temperature: Ambient to moderate (25–50°C)
    • Solvent: Ethanol or other protic solvents
  • Outcome: High yield of fully saturated bicyclic compound with retention of the carboxylate group.

This method is advantageous due to its selectivity and ability to preserve functional groups while saturating the bicyclic ring system.

Cyclization Reactions from Precursors

Alternative synthetic routes involve cyclization of appropriate nitrogen-containing precursors such as pyrrolidine or piperidine derivatives bearing alkyl or acyl substituents. These cyclizations form the bicyclic indolizine framework, which can then be functionalized to introduce the carboxylate group at the 5-position.

  • Typical precursors:
    • N-alkylated pyrrolidines or piperidines
    • Aminoalkyl intermediates
  • Cyclization conditions:
    • Acidic or basic catalysis
    • Heating under reflux or microwave irradiation
  • Advantages: Allows for structural diversity and stereochemical control.

Reduction of Aldehyde Intermediates

Further chemical transformations of this compound include selective reduction of aldehyde intermediates derived from the compound. For instance, diisobutylaluminium hydride (DIBAL-H) can reduce this compound derivatives to aldehydes, which can then undergo reductive amination or Wittig reactions to yield various analogs.

Detailed Reaction Data and Analysis

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (ZZ-257) Catalytic hydrogenation (Pd/C, H2, EtOH, 25–50°C, 1–5 atm) This compound (ZZ-270A) High (typically >85%) Selective saturation of bicyclic ring
2 ZZ-270A DIBAL-H reduction (anhydrous conditions, low temp) Corresponding aldehyde Moderate to high Intermediate for further functionalization
3 Aldehyde intermediate Reductive amination (amine, NaBH3CN, acidic medium) N-substituted octahydroindolizine derivatives Variable Enables structural diversification
4 Aldehyde intermediate Wittig reaction (phosphonium ylide, reflux) Alkene-substituted octahydroindolizine Moderate Followed by catalytic hydrogenation for saturation

Comparative Synthetic Routes and Optimization

Method Advantages Limitations Typical Yield Key Parameters
Catalytic hydrogenation of ZZ-257 High selectivity, preserves carboxylate Requires hydrogenation setup >85% Catalyst type, pressure, temperature
Cyclization of N-alkylated precursors Structural diversity, stereocontrol Multi-step, may require chiral catalysts 60–80% Catalyst, solvent, temperature
Reduction of aldehyde intermediates Enables further derivatization Sensitive to moisture, requires inert atmosphere 70–90% Reducing agent, temperature

Optimization of reaction parameters such as catalyst loading, solvent choice, temperature, and reaction time is critical to maximize yield and stereoselectivity. For example, the use of chiral catalysts or directing groups during cyclization can enhance stereochemical purity.

Characterization and Validation

The synthesized this compound and its derivatives are typically characterized by:

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactions

The bicyclic structure exhibits reactivity in both electrophilic aromatic substitution and nucleophilic addition due to electronic effects from the nitrogen atom and ester group.

Key Reactions:

  • Electrophilic substitution occurs preferentially at the electron-rich positions of the indolizine core under acidic conditions, forming halogenated or nitrated derivatives.

  • Nucleophilic addition at the ester carbonyl group enables reactions with Grignard reagents or organolithium compounds to form tertiary alcohols.

Ester Functional Group Transformations

The methyl ester undergoes characteristic reactions of carboxylate esters, including hydrolysis and aminolysis.

Reaction Type Conditions Product Yield Reference
Acidic HydrolysisHCl (6M), reflux, 12hOctahydroindolizine-5-carboxylic acid85%
Basic HydrolysisNaOH (2M), 80°C, 8hSodium octahydroindolizine-5-carboxylate78%
AmidationNH3/MeOH, RT, 24hOctahydroindolizine-5-carboxamide62%

Reduction and Hydrogenation

Catalytic hydrogenation is employed to modify the bicyclic framework or reduce unsaturated bonds in derivatives.

  • Catalytic Hydrogenation : Using H₂ and Pd/C, ZZ-257 (methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate) is reduced to methyl octahydroindolizine-5-carboxylate (ZZ-270A) with >90% selectivity .

  • Diisobutylaluminium Hydride (DIBAL-H) Reduction : Converts the ester to a primary alcohol (aldehyde intermediate), enabling further functionalization via reductive amination .

Oxidation Reactions

Controlled oxidation targets specific sites on the indolizine core:

Oxidizing Agent Product Application
KMnO₄ (acidic)5-Keto-octahydroindolizine carboxylateIntermediate for alkaloid synthesis
mCPBAEpoxidized derivativesProbing steric effects in reactions

Epoxidation occurs at strained bridgehead positions, influencing stereochemical outcomes in downstream reactions.

Biological Interaction Mechanisms

While primarily focused on chemical reactivity, the compound’s ester group and nitrogen topology enable interactions with biological targets:

  • Enzyme Inhibition : Competes with substrates for binding pockets in α6β2-nicotinic receptors, as demonstrated by 59% inhibition of nicotine-evoked dopamine release at 10 μM .

  • Protein Binding : Forms hydrogen bonds with active-site residues in metabolic enzymes, altering catalytic activity.

Comparative Reactivity with Analogues

Compound Reactivity Difference
OctahydroindolizineLacks ester group; lower electrophilic reactivity
2-Methyl-octahydroindolizine-6-carboxylic acidChloride substituent enhances acyl transfer rates

The methyl ester’s electron-withdrawing effect increases susceptibility to nucleophilic attack compared to non-esterified analogues .

Scientific Research Applications

Pharmaceutical Development

Methyl octahydroindolizine-5-carboxylate serves as an intermediate in the synthesis of bioactive compounds, which are crucial for drug development. Its unique structure allows it to participate in various chemical reactions that lead to the formation of complex molecules with potential therapeutic effects. Research indicates that derivatives of this compound exhibit biological activities , including interactions with proteins involved in metabolic pathways, which could influence enzyme activity and signaling pathways.

Case Studies in Drug Development

  • In a study focusing on the synthesis of alkaloids, this compound was utilized as a building block to create compounds with antimalarial properties . The synthesized derivatives demonstrated significant potency against Plasmodium falciparum, showcasing the compound's potential in developing new antimalarial drugs .
  • Another investigation highlighted its role in synthesizing inhibitors for protein kinases, which are critical targets in cancer therapy. The ability to modify the compound's structure allows researchers to tailor its biological activity effectively .

Chemical Research

The compound is also valuable in chemical research , particularly in exploring new synthetic methodologies. Its reactivity can be harnessed in various reactions, including:

  • Mukaiyama−Mannich reactions , which facilitate the introduction of chiral centers into organic molecules.
  • Cross dehydrogenative coupling reactions , enabling the formation of carbon-carbon bonds essential for building complex organic frameworks .

Cosmetic Applications

Recent studies have explored the incorporation of this compound into cosmetic formulations. Its properties allow it to function as a stabilizer and active ingredient in skin care products. The compound's ability to interact with biological macromolecules suggests potential benefits for skin health, making it an attractive candidate for further exploration in cosmetic chemistry .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Direct esterification of indolizine derivatives.
  • One-pot synthesis techniques that streamline the process and improve yields while minimizing the isolation of sensitive intermediates .

Mechanism of Action

The mechanism of action of methyl octahydroindolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with methyl octahydroindolizine-5-carboxylate, differing in core heterocycles, substituents, or pharmacological profiles:

2.1 Structural Analogs
Compound Name Core Structure Substituents Molecular Formula CAS Number Key Features
This compound Octahydroindolizine Methyl ester at position 5 C₁₀H₁₇NO₂ Not provided Fully saturated bicyclic core; nAChR antagonist
Methyl isoindoline-5-carboxylate Isoindoline Methyl ester at position 5 C₁₀H₁₁NO₂ 742666-57-5 Partially unsaturated isoindoline core; hazardous (toxic via inhalation)
Methyl oxindole-5-carboxylate Oxindole Methyl ester at position 5 C₁₀H₉NO₃ 199328-10-4 Oxindole core (2-oxindoline); used in organic synthesis intermediates
Methyl 5-methoxy-1H-indole-3-carboxylate Indole Methoxy at position 5, methyl ester at 3 C₁₁H₁₁NO₃ 172595-68-5 Indole derivative with methoxy substitution; potential pharmaceutical applications
2.2 Functional Analog: ZZ-270B

Methyl 8-hydroxyoctahydroindolizine-5-carboxylate (ZZ-270B), a hydroxylated derivative of ZZ-270A, shares the same indolizine backbone but includes an additional hydroxyl group at position 6. This structural modification may alter receptor binding affinity compared to ZZ-270A .

2.3 Pharmacological Comparisons
  • This compound : Exhibits selective antagonism at nAChRs, reducing nicotine-induced dopamine release in vitro .
  • Ferruginol (CAS: Not provided): A diterpenoid () with antimicrobial and anti-inflammatory properties, structurally unrelated but highlights the diversity of bioactive esters .
  • Torulosic acid methyl ester (): A labdane diterpene ester with resinous properties, contrasting with the neurological activity of ZZ-270A .

Biological Activity

Methyl octahydroindolizine-5-carboxylate is a compound belonging to the indolizine family, characterized by a bicyclic structure that includes a nitrogen atom. This unique structure contributes to its potential biological activities, which have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N O₂
  • Molecular Weight : Approximately 183.24 g/mol

The compound features a carboxylate group, which enhances its reactivity and potential biological activity. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Cyclization Reactions : Involving the reaction of appropriate precursors under controlled conditions.
  • Functional Group Transformations : Modifying existing compounds to introduce the carboxylate group.

These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, showcasing potential as an antibacterial agent.
  • Enzyme Interaction : It has been observed to interact with proteins involved in key metabolic pathways, potentially influencing enzyme activity and cellular signaling pathways .
  • Anticancer Potential : Some derivatives related to the indolizine family have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of bacterial strains
Enzyme InteractionInfluences metabolic pathways
AnticancerCytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory concentrations (MIC) against specific strains, suggesting its potential as a therapeutic agent.
  • Cytotoxicity Evaluation :
    • Research involving various derivatives showed that some compounds exhibited IC₅₀ values indicating effective cytotoxicity against HeLa cells (cervical cancer) and HepG2 cells (liver cancer). The most potent derivative demonstrated an IC₅₀ of 62.37 µg/mL against HeLa cells .
  • Enzyme Binding Studies :
    • Molecular docking studies revealed that this compound forms stable interactions with key residues in target enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. These interactions were characterized by hydrogen bonding and pi-stacking interactions, highlighting its potential as an antibacterial agent .

Q & A

Basic: What synthetic methodologies are optimized for preparing methyl octahydroindolizine-5-carboxylate with high purity?

Methodological Answer:
The synthesis of this compound can be adapted from protocols for analogous bicyclic esters. A reflux-based approach using acetic acid and sodium acetate (as a catalyst) is effective for cyclization and esterification steps. For example, similar indole carboxylates are synthesized via azidocinnamate ester cyclization under xylene reflux, yielding regioisomers that require chromatographic separation (e.g., silica gel or preparative HPLC) . Optimizing reaction time (3–5 hours) and stoichiometric ratios (1:1.1 for starting materials) improves yield, while recrystallization from DMF/acetic acid mixtures enhances purity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation requires a combination of spectroscopic and computational methods :

  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra to DFT-predicted chemical shifts (using B3LYP or M06-2X functionals with solvent corrections) .
  • Mass Spectrometry : Confirm molecular weight via HRMS, ensuring deviations <2 ppm from theoretical values .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar aprotic solvents (e.g., DMF/EtOH mixtures), as demonstrated for spiro-indoline derivatives .

Advanced: How do solvent polarity and hydrogen bonding affect the electronic properties of this compound?

Methodological Answer:
Solvent effects are critical for tuning reactivity and spectroscopic behavior. DFT studies (e.g., CAM-B3LYP) show that polar solvents (e.g., water, DMSO) stabilize the carboxylate moiety via hydrogen bonding, red-shifting UV-Vis absorption bands by 10–15 nm. In contrast, nonpolar solvents (e.g., toluene) enhance π→π* transitions in the bicyclic system . Experimental validation involves measuring absorption/emission spectra in solvents of varying polarity and correlating with Kamlet-Taft parameters .

Advanced: What strategies resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:
Discrepancies in stability data often arise from impurities or uncontrolled humidity. To mitigate:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .
  • Impurity Profiling : Identify degradation products (e.g., hydrolyzed carboxylic acid) using LC-MS and adjust storage conditions (e.g., inert atmosphere, desiccants) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C for most esters) to guide temperature limits .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:
For initial screening:

  • Enzyme Inhibition : Test against kinases (e.g., p38 MAPK) using fluorescence-based assays (IC50_{50} determination) .
  • Antioxidant Activity : Use DPPH/ABTS radical scavenging assays, comparing to Trolox standards .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with EC50_{50} values <50 µM indicating therapeutic potential .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., HSP70, EGFR). Prioritize poses with binding energies <−8 kcal/mol and hydrogen bonds to catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) and identify key binding motifs .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the indolizine ring) with bioactivity using Hammett constants .

Advanced: How should researchers address discrepancies between computational predictions and experimental spectral data?

Methodological Answer:
Contradictions often stem from solvent effects or conformational flexibility. To reconcile:

  • Explicit Solvent DFT : Recalculate spectra with SMD solvent models instead of gas-phase approximations .
  • Vibrational Analysis : Compare experimental IR bands (e.g., C=O stretch at ~1700 cm1^{-1}) to scaled DFT frequencies, adjusting scaling factors (0.96–0.98) for accuracy .
  • Conformational Sampling : Use CREST to explore low-energy conformers and weight spectra by Boltzmann populations .

Basic: What purification techniques maximize yield and purity for this compound?

Methodological Answer:

  • Recrystallization : Use DMF/acetic acid (3:1 v/v) to remove polar byproducts .
  • Flash Chromatography : Employ gradient elution (hexane/EtOAc 8:2→6:4) on silica gel, monitoring fractions by TLC (Rf_f ~0.3) .
  • Preparative HPLC : Optimize with C18 columns and 0.1% TFA in acetonitrile/water (60:40) for baseline separation of regioisomers .

Advanced: What analytical workflows validate the absence of toxic intermediates in this compound batches?

Methodological Answer:

  • LC-MS/MS : Screen for genotoxic impurities (e.g., alkyl halides, azides) using MRM transitions, with detection limits <1 ppm .
  • GC-MS Headspace Analysis : Quantify residual solvents (e.g., DMF, acetic acid) against ICH Q3C guidelines .
  • In Silico Toxicity Prediction : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., mutagenic indole derivatives) .

Basic: How can researchers ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

  • Detailed SOPs : Specify reaction parameters (e.g., ramp rates during reflux, stirring speed) and equipment (e.g., round-bottom flask vs. microwave reactor) .
  • Batch-to-Batch QC : Mandate NMR purity >95% (integration of impurities <5%) and HPLC retention time consistency (±0.2 min) .
  • Interlab Validation : Share reference samples with collaborating labs for cross-verification of spectral data and bioactivity .

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